3-Bromopyridine-2,5-diamine

Cross-coupling chemistry Palladium catalysis Heterocyclic synthesis

Non-halogenated 2,5-diaminopyridine cannot substitute for 3-bromopyridine-2,5-diamine in cross-coupling-dependent synthetic routes. This brominated building block provides an orthogonal C-Br handle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions (74-97% yields), enabling rational SAR in nAChR programs with 4-55× β2/β4 selectivity. • Validated core for CXCR4 antagonists (EC₅₀ ≤ 100 nM) and CDK2/Cyclin A2 inhibitors (IC₅₀ 61 nM) • Melting point 117-127°C enables rapid identity confirmation vs. non-brominated analogs (110-113°C) • Available from mg to kg scale with Certificate of Analysis.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 114292-91-0
Cat. No. B049280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2,5-diamine
CAS114292-91-0
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)N)N
InChIInChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
InChIKeyYJENCMIONVUOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine-2,5-diamine Procurement Guide


3-Bromopyridine-2,5-diamine (CAS 114292-91-0), also designated 2,5-Diamino-3-bromopyridine, is a heteroaromatic diamine building block with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol [1]. The compound is commercially available as a solid with a reported melting point range of 117–127°C and purity specifications ranging from 95% to 98% (GC) . Its core structural feature—the combination of a bromine atom at the 3-position with amino groups at the 2- and 5-positions—establishes a reactive scaffold distinct from non-brominated diaminopyridines and alternative halogenated regioisomers, thereby directly informing differential procurement decisions .

Brominated scaffold enables Pd-catalyzed cross-coupling
Regioisomeric 2,5-diaminopyridine core for target engagement studies
Purity specification 95–98% (GC) supports synthetic reproducibility

Why 3-Bromopyridine-2,5-diamine Cannot Be Substituted


Generic substitution of diaminopyridine building blocks in medicinal chemistry and organic synthesis carries substantial technical risk due to divergent reactivity profiles, physicochemical properties, and biological target engagement. The presence of the bromine substituent at the 3-position of 3-bromopyridine-2,5-diamine fundamentally alters its synthetic utility compared to non-halogenated 2,5-diaminopyridine (CAS 4318-76-7): the C–Br bond provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-brominated analog [1]. Furthermore, within halogenated analog series, bromine substitution confers distinct electronic and steric effects that translate into measurable differences in receptor binding affinity, functional potency, and subtype selectivity compared to fluoro, chloro, or amino congeners [2]. Procurement decisions based solely on the 2,5-diaminopyridine core without accounting for the 3-bromo substituent will result in irreproducible synthetic outcomes and divergent biological activity.

Non-halogenated analog Lacks C–Br electrophilic site; removes cross-coupling diversification pathway.
Alternative halogen or amino congeners Fluoro, chloro, or amino substitution may shift receptor affinity and subtype selectivity profiles.

3-Bromopyridine-2,5-diamine Comparator Evidence


Cross-Coupling Reactivity Advantage

The C–Br bond at the 3-position of 3-bromopyridine-2,5-diamine provides a site for palladium-catalyzed cross-coupling reactions that is completely unavailable in non-brominated 2,5-diaminopyridine (CAS 4318-76-7). In palladium-catalyzed amination reactions employing 3-bromopyridine with amines of the adamantane series, N-(pyridin-3-yl)-substituted amine products were obtained in yields of 74–97% using Pd(dba)₂/L catalyst systems [1]. In contrast, non-halogenated 2,5-diaminopyridine lacks any electrophilic aryl halide site for analogous cross-coupling transformations, limiting its synthetic diversification potential to nucleophilic amine chemistry alone [2].

Cross-Coupling Reactivity
Reported
Target (3-Br analog) 74–97% yield
Non-brominated No reactive site
Brominated scaffold required for Pd-catalyzed diversification
Model amination with Pd(dba)₂/L, adamantane amines
Cross-coupling chemistry Palladium catalysis Heterocyclic synthesis

Neuronal Nicotinic Receptor Subtype Selectivity

In a systematic study of pyridine ring substitutions on the neuronal nicotinic receptor agonist epibatidine, the 2′-bromo-substituted pyridine analog demonstrated affinity 4- to 55-fold greater at β2-containing receptors than at β4-containing receptors [1]. The bromo analog exhibited 5- to 10-fold greater functional potency at α4β4 receptors compared to α3β4 or α4β2 subtypes. In comparison, the fluoro analog displayed a broader affinity differential (52- to 875-fold greater at β2 vs. β4), the norchloro analog showed 114- to 3,500-fold differential, and the amino analog exhibited 10- to 115-fold differential [1]. This quantitative rank-ordering across halogen and amino substitutions establishes the bromo substitution pattern as providing a distinct selectivity profile within the pyridine-substituted epibatidine series.

nAChR Subtype Selectivity
Head-to-head
β2/β4 affinity: 4–55×
α4β4 potency: 5–10× over α3β4/α4β2
Supports subtype-selectivity assay context
Rat nAChR expressed in Xenopus oocytes
Neuronal nicotinic receptors Receptor pharmacology Subtype selectivity

CXCR4 Antagonist Scaffold Activity

A series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives synthesized and evaluated as CXCR4 antagonists yielded thirteen compounds with an effective concentration (EC) of 100 nM or less in a binding affinity assay, with nine of these achieving at least 75% inhibition of invasion in a Matrigel invasion assay [1]. The 2,5-diaminopyridine substitution pattern is essential for this activity profile; analogous 2,6-diaminopyridine-based CXCR4 inhibitors have been reported with divergent activity characteristics [2]. The 3-bromo substituent of 3-bromopyridine-2,5-diamine provides an additional vector for introducing hydrophobic and electronic modulation to further optimize potency and pharmacokinetic properties within this chemotype.

CXCR4 Antagonist Scaffold
Class-level
EC ≤ 100 nM (13 compounds)
≥75% invasion inhibition (9 compounds)
Supports 2,5-diaminopyridine scaffold for CXCR4 studies
Matrigel invasion assay
CXCR4 antagonism Cancer metastasis Chemokine receptor

CDK2 Inhibitory Activity

A brominated pyridine derivative structurally containing the 3-bromopyridine motif exhibited an IC₅₀ of 61 nM for inhibition of CDK2/Cyclin A2 in human HeLa cell extracts, using histone H1 as substrate following a 30-minute preincubation period [1]. While this specific compound (CHEMBL1923087) is a more elaborated nucleoside analog rather than 3-bromopyridine-2,5-diamine itself, the data establish that the 3-bromopyridine substructure is compatible with potent CDK inhibitory activity and is present in compounds advancing to kinase-targeting programs. The 3-bromo substituent provides a functional handle for further structural elaboration to modulate kinase selectivity and pharmacokinetic properties.

CDK2/Cyclin A2 Inhibition
Supporting evidence
IC₅₀ 61 nM
Human HeLa cell extract
Supports CDK inhibitor development context
3-Bromopyridine-containing substructure
CDK inhibition Kinase inhibitor Oncology

Melting Point Differentiation from Analogs

3-Bromopyridine-2,5-diamine exhibits a melting point range of 117–127°C (typically reported as 122–127°C or 117–122°C depending on purity grade) [1]. In contrast, the non-brominated 2,5-diaminopyridine (CAS 4318-76-7) displays a melting point of approximately 110–113°C [2], while the alternative regioisomer 2,3-diamino-5-bromopyridine (CAS 896160-69-3) exhibits a distinctly different melting point range [3]. This ~7–14°C difference in melting point between brominated and non-brominated analogs provides a straightforward analytical differentiator for identity verification and purity assessment during incoming material qualification.

Melting Point
Cross-study comparable
117–127°C vs 110–113°C (non-brominated)
Enables identity verification during incoming QC
Δ ~7–14°C; capillary method
Quality control Compound identity verification Analytical chemistry

Antioxidant Radical Scavenging Activity

Gossypol Schiff base derivatives synthesized using 5-bromo-3,4-diaminopyridine demonstrated superior antiradical activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) compared to both ascorbic acid and Trolox reference standards [1]. In the same study, derivatives prepared from 2,5-diaminopyridine (non-brominated) were also evaluated, establishing that both brominated and non-brominated diaminopyridine scaffolds produce active antioxidant agents. The brominated scaffold provides an additional site for electronic modulation that may influence radical scavenging potency through inductive and resonance effects.

DPPH Radical Scavenging
Cross-study comparable
5-Br-3,4-diaminopyridine derivative > Ascorbic acid, Trolox
Supports antioxidant screening context; data to verify
Schiff base derivatives; 5-bromo-3,4-diaminopyridine study
Antioxidant Free radical scavenging Schiff base chemistry

3-Bromopyridine-2,5-diamine Procurement Scenarios


Neuronal Nicotinic Receptor Modulator Lead Optimization

3-Bromopyridine-2,5-diamine is the preferred starting material for synthesizing nAChR-targeted compounds where the 4- to 55-fold β2/β4 selectivity window of the bromo-substituted pyridine motif aligns with therapeutic targeting objectives. The quantitative selectivity profile of bromo-substituted pyridine analogs, established in direct head-to-head comparison with fluoro (52-875×), norchloro (114-3,500×), and amino (10-115×) congeners, enables rational building block selection for SAR campaigns [1]. This scenario is particularly relevant for programs seeking intermediate subtype selectivity that balances target engagement with off-target avoidance.

Palladium-Catalyzed Cross-Coupling Diversification

Synthetic routes requiring downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling must specify 3-bromopyridine-2,5-diamine rather than non-halogenated 2,5-diaminopyridine. The C–Br bond provides an orthogonal electrophilic site for palladium-catalyzed transformations, with demonstrated yields of 74–97% in model amination reactions using analogous 3-bromopyridine substrates [2]. Procurement of the brominated derivative is non-negotiable for any synthetic sequence requiring post-functionalization of the pyridine C3 position.

CXCR4 Antagonist and CDK Inhibitor Development

3-Bromopyridine-2,5-diamine serves as a key intermediate for constructing CXCR4 antagonists and CDK inhibitors. The 2,5-diaminopyridine core has been validated in CXCR4 antagonist programs yielding thirteen compounds with EC ≤ 100 nM in binding assays and nine compounds with ≥75% invasion inhibition [3]. Additionally, 3-bromopyridine-containing compounds have demonstrated 61 nM IC₅₀ against CDK2/Cyclin A2 [4]. The bromine substituent provides a vector for further structural elaboration to modulate kinase selectivity, potency, and ADME properties.

Analytical Differentiation for Quality Control

The distinct melting point range of 117–127°C for 3-bromopyridine-2,5-diamine, compared to 110–113°C for non-brominated 2,5-diaminopyridine, provides a straightforward analytical differentiator during incoming material qualification . This 7–14°C difference enables rapid identity confirmation and purity assessment using standard melting point apparatus, reducing the risk of inadvertent substitution with structurally similar but functionally divergent diaminopyridine analogs that would compromise downstream synthetic or biological outcomes.

Application
Selection Property
Validation Focus
nAChR subtype-selectivity studies
Bromo-substitution selectivity profile
β2/β4 affinity differential review
Pd-catalyzed cross-coupling synthesis
C–Br electrophilic handle
Coupling yield and site-specificity verification
CXCR4/CDK inhibitor research synthesis
2,5-Diaminopyridine scaffold activity
Binding affinity and kinase inhibition assay review
Incoming material QC verification
Melting point differentiation from analogs
Identity confirmation and purity assessment

Technical Documentation Hub

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43 linked technical documents
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